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hydrochloride

CAS No.: 1269199-26-9

Cat. No.: B1519512

Get Quote

Executive Summary
The development of central nervous system (CNS) therapeutics demands a rigorous balance

between potency and blood-brain barrier (BBB) permeability.[1] Traditional "flat" aromatic

scaffolds often fail to meet the stringent physicochemical requirements for CNS penetration.

This guide details the application of 3-(3-Ethylphenoxy)azetidine hydrochloride (CAS

1269199-26-9) as a privileged building block for constructing CNS-focused small molecule

libraries.

By leveraging the azetidine core as a sp³-rich bioisostere and the 3-ethylphenoxy moiety for

lipophilic vectoring, researchers can generate high-value libraries with optimized CNS

Multiparameter Optimization (CNS MPO) scores. This document provides validated protocols

for quality control, parallel synthesis, and physicochemical filtering.
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The "Escape from Flatland"
Modern medicinal chemistry emphasizes increasing fraction sp³ (Fsp³) character to improve

solubility and target selectivity. The azetidine ring in 3-(3-Ethylphenoxy)azetidine offers a

distinct structural advantage over larger heterocycles like piperidine or pyrrolidine:

Reduced Molecular Weight (MW): The 4-membered ring minimizes MW contribution, leaving

"room" for diverse R-groups while staying within CNS guidelines (MW < 450 Da).

Vector Orientation: The puckered conformation of the azetidine ring projects substituents at

defined angles, accessing unique chemical space compared to planar aromatics.

Physicochemical Properties (Calculated)
The specific inclusion of the 3-ethyl group modulates lipophilicity without introducing excessive

metabolic liability (unlike a long alkyl chain).

Property Value (Approx.) CNS Relevance

Molecular Weight (Free Base) 177.24 g/mol

Ideal for fragment-based

design; allows addition of ~200

Da R-groups.

cLogP ~2.4

Falls within the "Sweet Spot"

(2.0–4.0) for BBB penetration.

[1][2]

TPSA ~21 Å²
Well below the 90 Å² cutoff for

CNS drugs.

pKa (Azetidine NH) ~9.0–9.5

Basic, but modifiable via N-

substitution (e.g.,

amides/carbamates reduce

basicity).

Strategic Workflow: From Monomer to Library
The following diagram illustrates the parallel synthesis strategy to diversify the azetidine core

while maintaining CNS-compliant properties.
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Caption: Workflow for diversifying the azetidine scaffold into a CNS-compliant library via three

primary reaction pathways.

Detailed Experimental Protocols
Protocol A: Monomer Preparation (Salt Break)
Objective: The hydrochloride salt is stable but hygroscopic. For accurate stoichiometry in

parallel synthesis, converting to the free base or using a scavenger base in situ is critical.

Reagents:

3-(3-Ethylphenoxy)azetidine HCl (CAS 1269199-26-9)

Dichloromethane (DCM)

Saturated NaHCO₃ solution

Phase separator cartridges (hydrophobic frit)

Procedure:

Dissolve 1.0 g of the HCl salt in 20 mL DCM.
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Add 20 mL saturated NaHCO₃ and stir vigorously for 15 minutes.

Pass the biphasic mixture through a phase separator cartridge to isolate the organic layer.

Re-extract the aqueous layer with 10 mL DCM.

Concentrate the combined organics in vacuo at <30°C (azetidines can be volatile).

Validation: Verify free base formation via ¹H-NMR (shift of azetidine protons adjacent to

nitrogen).

Protocol B: Parallel Library Synthesis (96-Well Format)
Pathway 1: Reductive Amination (Targeting Tertiary Amines)
Rationale: Maintains the basic nitrogen (protonatable at physiological pH), which is often

required for monoamine transporter affinity.

Reagents:

0.2 M Stock of Free Base Azetidine in DCE (1,2-Dichloroethane).

0.2 M Stock of diverse Aldehydes in DCE.

Sodium triacetoxyborohydride (STAB) solid.

Acetic acid.

Steps:

Dispense: Add 100 µL (20 µmol) of Azetidine stock to each well of a deep-well plate.

Add Diversity Reagent: Add 110 µL (22 µmol, 1.1 eq) of unique Aldehyde stock to each well.

Acidify: Add 5 µL glacial acetic acid to catalyze imine formation. Shake for 30 mins at RT.

Reduce: Add 15 mg (~3 eq) of solid STAB to each well.

Incubate: Seal plate and shake at RT for 16 hours.
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Quench: Add 200 µL 10% NaOH. Shake for 10 mins.

Extract: Add 500 µL DCM, shake, and transfer organic layer to a receiving plate.

Dry: Evaporate solvent using a centrifugal evaporator (Genevac).

Pathway 2: SnAr Arylation (Targeting Biaryl Ethers)
Rationale: Creates N-aryl azetidines, reducing basicity and locking conformation. Ideal for

GPCR targets.

Reagents:

0.2 M Azetidine HCl salt in DMSO.

0.2 M Fluoro/Chloro-heterocycle stock (e.g., chloropyrimidines) in DMSO.

DIPEA (Diisopropylethylamine).

Steps:

Dispense: Add 100 µL Azetidine HCl stock to the plate.

Base: Add 40 µL DIPEA (excess to neutralize HCl and drive reaction).

Add Diversity Reagent: Add 100 µL Aryl Halide stock.

Heat: Seal plate and heat at 80°C–100°C for 12 hours.

Purification: Direct injection of DMSO solution onto Prep-HPLC is recommended to avoid

extraction losses.

CNS MPO Optimization Strategy
Not all library members will be brain-penetrant. We utilize the CNS Multiparameter Optimization

(MPO) algorithm (Wager et al.) to prioritize compounds.[1][2]

The Algorithm: Score =
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Range: 0 to 6.0[1][2]

Target: Score

4.0 indicates high probability of BBB penetration.[1]

Decision Logic for 3-(3-Ethylphenoxy)azetidine Derivatives:
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Caption: Decision tree for filtering azetidine library members based on CNS MPO criteria.
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Application to the Scaffold:
Lipophilicity Control: The 3-ethylphenoxy group contributes significantly to LogP. When

selecting "R" groups for the nitrogen, avoid large greasy alkyl chains. Prefer small polar

heterocycles (oxazoles, pyrazoles) to keep cLogP < 4.5.

pKa Management: The azetidine nitrogen is basic. If the target requires a basic amine,

ensure the "R" group does not add another basic center, which would trap the molecule in

the lysosome (lysosomotropism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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